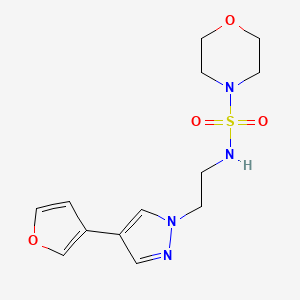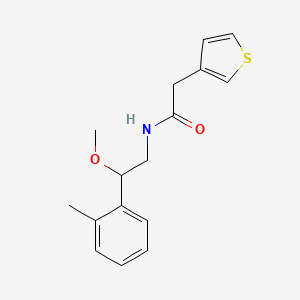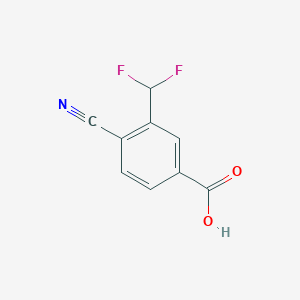
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用機序
CPI-444 selectively binds to the adenosine A2A receptor and inhibits its activation by adenosine. This receptor is predominantly expressed on immune cells such as T cells, B cells, and natural killer cells. Activation of the adenosine A2A receptor leads to the production of cyclic AMP, which suppresses the immune response. By inhibiting this receptor, CPI-444 prevents the production of cyclic AMP and enhances the anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to have significant anti-tumor activity in preclinical studies. It has been demonstrated to enhance the efficacy of cancer immunotherapy in various tumor models, including melanoma, lung cancer, and colon cancer. CPI-444 has also been shown to increase the infiltration of T cells into tumors and reduce the number of regulatory T cells, which are known to suppress the immune response.
実験室実験の利点と制限
One of the advantages of CPI-444 is its selectivity for the adenosine A2A receptor. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the molecule. However, one of the limitations of CPI-444 is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the efficacy of CPI-444 may be influenced by the expression levels of the adenosine A2A receptor in tumors.
将来の方向性
There are several future directions for the development of CPI-444 as a cancer therapeutic. One potential direction is the combination of CPI-444 with other immune checkpoint inhibitors to enhance the anti-tumor immune response. Another direction is the development of more potent and soluble analogs of CPI-444. Additionally, the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders, is an area of active research that could lead to new therapeutic applications for CPI-444.
Conclusion:
In conclusion, CPI-444 is a small molecule inhibitor that targets the adenosine A2A receptor and has significant potential as a cancer therapeutic. Its selectivity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it an attractive candidate for combination therapy with other immune checkpoint inhibitors. While there are limitations to its use, ongoing research into the development of more potent and soluble analogs of CPI-444 and its potential in other disease areas make it a molecule to watch in the coming years.
合成法
The synthesis of CPI-444 involves a multistep process that starts with the preparation of the intermediate 6-fluoro-3-pyridinesulfonic acid. This intermediate is then reacted with 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid to form the desired CPI-444 molecule. The purity of the final product is ensured through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
CPI-444 has been extensively studied for its potential therapeutic applications in cancer treatment. The adenosine A2A receptor, which is targeted by CPI-444, is known to play a crucial role in the immunosuppressive microenvironment of tumors. By inhibiting this receptor, CPI-444 has the potential to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy.
特性
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-10-13(9-17-19(10)11-4-2-3-5-11)18-22(20,21)12-6-7-14(15)16-8-12/h6-9,11,18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUVDTWWJRVPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NS(=O)(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)



![4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2849784.png)
![3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2849785.png)


![4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2849789.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849790.png)
![Spiro[2.3]hexan-5-ylmethanesulfonyl chloride](/img/structure/B2849791.png)
![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2849795.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2849798.png)